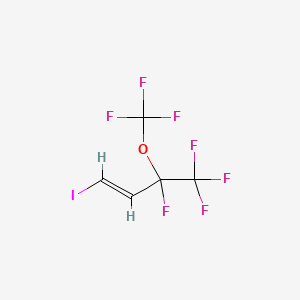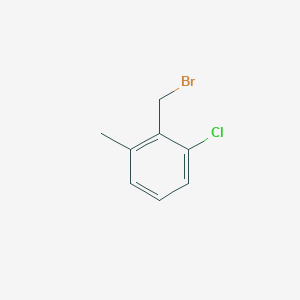
(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethoxy)but-1-ene
概要
説明
“(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethoxy)but-1-ene” is a fluorinated alkene with an iodine and a trifluoromethoxy group. Alkenes are hydrocarbons that contain a carbon-carbon double bond . The “E” in its name indicates that the iodine and the trifluoromethoxy group are on opposite sides of the double bond .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine and iodine atoms and the trifluoromethoxy group. One possible method could involve the use of boronic esters, which are known to be valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The carbon-carbon double bond would result in a planar structure around that bond .Chemical Reactions Analysis
As an alkene, this compound could undergo reactions typical of alkenes, such as electrophilic addition . The presence of the iodine and trifluoromethoxy groups could also influence its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the carbon-carbon double bond could affect its shape and flexibility . The presence of the fluorine, iodine, and trifluoromethoxy groups could also influence properties such as polarity and reactivity.科学的研究の応用
Gas-phase Decomposition Studies
Research on compounds similar to (E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethoxy)but-1-ene has shown that gas-phase decomposition can lead to a variety of products through C-I and C-O bond cleavages and rearrangements. This has implications for understanding the stability and reactivity of such compounds in various environments (Pola, 1988).
Medicinal Chemistry
The trifluoromethoxy group, a key component of this compound, is gaining attention in medicinal chemistry. Despite being less understood than other fluorine substituents, it's increasingly used in pharmaceuticals for various therapeutic areas, including analgesics and cardiovascular drugs (Jeschke, Baston, & Leroux, 2007).
Synthesis and Reactivity
Studies on related fluorinated compounds have explored their synthesis, particularly through reactions involving perfluoroalkyl and polyfluoroalkyl olefins. Such research sheds light on the methods for producing and manipulating compounds like this compound for various applications (Fields, Haszeldine, & Kumadaki, 1982).
Photoreactivity
The photoreactivity of similar compounds has been investigated, revealing insights into the isomerization and formation processes under light exposure. This is crucial for applications where light stability or reactivity is a factor (Kano, Yamamura, Komatsu, & Kawashima, 2003).
Synthesis of Fluorinated Ethers
The trifluoromethoxy group's synthesis and properties, integral to this compound, have significant implications. Understanding these aspects is essential for designing fluorinated bioactive compounds with desired properties (Leroux, Manteau, Vors, & Pazenok, 2008).
作用機序
Target of Action
It’s known that similar compounds are often used inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Similar compounds used in suzuki–miyaura coupling are known for theirstability and tolerance to various functional groups , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action in a Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethoxy)but-1-ene, like other compounds used in Suzuki–Miyaura coupling, is known to be influenced by the reaction conditions . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can be carried out in a variety of environmental conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethoxy)but-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F7IO/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLKTPQPESHEBK-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(F)(F)F)(OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine](/img/structure/B3041060.png)
![N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3041063.png)
![Di[5-(trifluoromethyl)-2-pyridyl] disulphide](/img/structure/B3041068.png)
![4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane](/img/structure/B3041071.png)
![2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one](/img/structure/B3041073.png)

![4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile](/img/structure/B3041075.png)

![3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B3041077.png)
![3-[3-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B3041078.png)
![[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041079.png)
![3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041080.png)
![(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041081.png)
![{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane](/img/structure/B3041082.png)
